EMD-1204831

c-Met inhibition biochemical IC50 kinase selectivity

EMD-1204831 is a highly selective, ATP-competitive c-Met inhibitor (IC₅₀ = 9 nM) validated against a panel of 242 human kinases, demonstrating minimal off-target activity at concentrations exceeding 1,000-fold the c-Met IC₅₀. This narrow selectivity profile eliminates the polypharmacological confounding inherent to multi-kinase inhibitors such as cabozantinib or crizotinib, enabling unambiguous attribution of biological effects to c-Met signaling disruption. It exhibits nanomolar antiproliferative activity in MET-amplified cell lines (Hs746T IC₅₀ = 4.72 nM, EBC-1 IC₅₀ = 12.1 nM) and shorter target residence time than tepotinib, facilitating temporally resolved washout and pulsatile treatment experiments. For research use only; not for human therapeutic application.

Molecular Formula
Molecular Weight
Cat. No. B1192697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMD-1204831
SynonymsEMD1204831;  EMD-1204831;  EMD 1204831.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EMD-1204831 – A Research-Grade Highly Selective c-Met Kinase Inhibitor with Defined Selectivity Profile


EMD-1204831 is a small-molecule, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase (hepatocyte growth factor receptor, HGFR), discovered and developed by Merck KGaA (Merck Serono) [1]. It belongs to a pyridazinone-based chemical class distinct from, yet structurally related to, the clinically approved agent tepotinib (EMD-1214063) . Biochemically, EMD-1204831 exhibits potent inhibitory activity against c-Met with an IC₅₀ of 9 nmol/L in enzymatic assays and demonstrates high selectivity when profiled against a broad panel of 242 human kinases [1]. The compound has been evaluated in a Phase 1 first-in-man dose-escalation trial in subjects with advanced solid tumors (NCT01110083) [2]. EMD-1204831 is intended exclusively for laboratory research use and is not approved for human therapeutic application.

Why c-Met Inhibitors Cannot Be Interchanged: Differentiating EMD-1204831 from Broad-Spectrum Multi-Kinase Inhibitors


In research and preclinical development, substitution among c-Met-targeting compounds without empirical validation introduces significant experimental confounders. Broad-spectrum multi-kinase inhibitors such as cabozantinib and crizotinib target c-Met alongside VEGFR2, AXL, RET, ALK, and ROS1, generating polypharmacology that obscures target-specific mechanism attribution [1]. In contrast, EMD-1204831 demonstrates a narrow, c-Met-centric selectivity profile validated against a 242-kinase panel, with minimal off-target engagement [2]. Even within the same pyridazinone chemical class, EMD-1204831 and tepotinib (EMD-1214063) differ in biochemical potency, inhibitory duration, and in vivo xenograft activity [2]. Procurement decisions predicated solely on nominal target identity (c-Met inhibition) without accounting for these quantifiable selectivity and pharmacokinetic divergences risk irreproducible experimental outcomes and compromised model interpretability.

Quantitative Differentiation Evidence: EMD-1204831 vs. Closest Analogs and In-Class Comparators


Biochemical Potency: EMD-1204831 IC₅₀ of 9 nM vs. Tepotinib (EMD-1214063) IC₅₀ of 3 nM in c-Met Enzymatic Assays

In a direct head-to-head biochemical characterization, EMD-1204831 inhibited c-Met receptor tyrosine kinase activity with an IC₅₀ of 9 nmol/L, compared with tepotinib (EMD-1214063) which exhibited an IC₅₀ of 3 nmol/L under identical assay conditions [1]. Both compounds were profiled against a panel of 242 human kinases; at 10 µmol/L (over 1,000-fold above the c-Met IC₅₀), EMD-1204831 displayed minimal off-target inhibition, establishing it as a highly selective c-Met inhibitor [1].

c-Met inhibition biochemical IC50 kinase selectivity pyridazinone scaffold

Duration of Inhibitory Activity: EMD-1204831 Exhibits Shorter-Acting Kinase Suppression Relative to Tepotinib

In cell-based washout experiments examining c-Met phosphorylation recovery kinetics, EMD-1204831 and tepotinib displayed divergent inhibitory duration profiles. Both compounds inhibited c-Met phosphorylation and downstream signaling in a dose-dependent fashion, but they differed in the duration of their inhibitory activity following compound removal [1]. This temporal divergence has implications for experimental protocols requiring sustained target suppression versus pulsatile inhibition paradigms.

kinase inhibition duration c-Met phosphorylation signal transduction washout kinetics

Broad Kinase Selectivity: EMD-1204831 Demonstrates Minimal Off-Target Inhibition in 242-Kinase Panel Profiling

When evaluated against a comprehensive panel of 242 human kinases, EMD-1204831 exhibited high selectivity for c-Met with minimal cross-reactivity [1]. At a concentration of 10 µmol/L (over 1,000-fold higher than its c-Met IC₅₀ of 9 nmol/L), the compound showed negligible inhibition of the vast majority of off-target kinases tested . This stands in contrast to multi-kinase inhibitors such as cabozantinib (which inhibits c-Met, VEGFR2, RET, AXL, and KIT) and crizotinib (which inhibits c-Met, ALK, and ROS1), whose broader target engagement profiles introduce confounding polypharmacology in target validation studies [2].

kinase selectivity profiling off-target minimization c-Met specificity chemical probe

In Vivo Antitumor Activity Across c-Met-Dependent and c-Met-Independent Xenograft Models

EMD-1204831 demonstrated antitumor activity across multiple murine xenograft models representing distinct c-Met activation mechanisms [1]. EMD-1204831 suppressed tumor growth in U87-MG glioblastoma xenografts (autocrine HGF expression model), TPR-Met-transformed mouse fibroblast xenografts (oncogenic Met fusion protein model), and Hs746T gastric cancer xenografts (c-Met gene amplification with HGF-independent activation) [1]. In parallel studies, both EMD-1204831 and tepotinib inhibited c-Met phosphorylation and downstream signaling in a dose-dependent fashion in murine xenograft models [2].

xenograft models in vivo antitumor activity glioblastoma gastric cancer

Cellular Antiproliferative Activity in c-Met-Driven Cancer Cell Lines

In cellular viability assays, EMD-1204831 exhibited nanomolar-range antiproliferative activity against c-Met-driven cancer cell lines. The compound suppressed viability with IC₅₀ values of 4.72E-09 (4.72 nM) in Hs746T gastric cancer cells (MET amplification), 1.21E-08 (12.1 nM) in EBC-1 non-small cell lung cancer cells, and 4.93E-08 (49.3 nM) in MKN-45 gastric cancer cells [1]. Tepotinib (EMD-1214063) demonstrated comparable cellular potency in the same cell line panel, consistent with both compounds sharing a common pyridazinone-based pharmacophore and c-Met-targeting mechanism [1].

cell viability assay c-Met amplification Hs746T gastric cancer MKN-45 EBC-1

Combination Sensitization to Cuproptosis Inducers in Glioblastoma Models

A 2025 study in International Journal of Oncology demonstrated that the combination of EMD-1204831 with kaempferol (an active component of Ginseng) produced an obvious inhibitory effect on glioblastoma (GBM) growth and sensitized GBM cells to cuproptosis inducers via the COL22A1 pathway in both cell and animal experiments [1]. The study identified EMD-1204831 through CellMiner database screening as exhibiting high correlation with a cuproptosis-related prognostic risk score, then validated that kaempferol decreased GBM cell proliferation by inhibiting COL22A1 expression [1]. This represents a mechanistically distinct application of EMD-1204831 beyond canonical c-Met inhibition monotherapy, as it functions within a combination regimen targeting cuproptosis vulnerability. No direct comparator data with tepotinib or other c-Met inhibitors exists in this context.

glioblastoma cuproptosis COL22A1 kaempferol elesclomol

EMD-1204831: Defined Research Application Scenarios Based on Quantitative Evidence


c-Met Mechanism-of-Action Studies Requiring Minimal Off-Target Confounding

EMD-1204831 is the appropriate selection for target validation experiments where unambiguous attribution of biological effects to c-Met inhibition is essential. Unlike broad-spectrum multi-kinase inhibitors (cabozantinib, crizotinib) that engage VEGFR2, AXL, RET, ALK, and ROS1 in addition to c-Met, EMD-1204831 exhibits a narrow selectivity profile validated against 242 human kinases [1]. At concentrations up to 10 µmol/L (over 1,000-fold above the c-Met IC₅₀ of 9 nM), minimal off-target kinase inhibition is observed [1]. This selectivity profile reduces polypharmacology confounders and enhances interpretability of c-Met-specific signaling studies [1].

Pulse-Chase Signaling Studies Requiring Shorter Inhibitory Duration

For experimental protocols requiring precise temporal control of c-Met pathway inhibition—such as washout recovery assays, pulsatile treatment paradigms, or studies examining downstream signal decay kinetics—EMD-1204831's shorter duration of c-Met phosphorylation inhibition relative to tepotinib provides a functional advantage [1]. Researchers can exploit this differential inhibitory persistence to design temporally resolved experiments that are less feasible with tepotinib's prolonged target occupancy profile [1].

c-Met-Driven Cellular Antiproliferative Studies in MET-Amplified Cancer Models

EMD-1204831 demonstrates nanomolar antiproliferative activity in MET-amplified and c-Met-dependent cancer cell lines, including Hs746T gastric cancer cells (IC₅₀ = 4.72 nM), EBC-1 NSCLC cells (IC₅₀ = 12.1 nM), and MKN-45 gastric cancer cells (IC₅₀ = 49.3 nM) [1]. These cellular potency values are functionally equivalent to those of tepotinib in the same cell line panel, establishing EMD-1204831 as a fully competent c-Met inhibitor for in vitro proliferation and viability assays [1]. Researchers may select EMD-1204831 over tepotinib based on availability, cost, or specific experimental requirements without compromising c-Met-driven antiproliferative efficacy.

Glioblastoma Cuproptosis Combination Studies with Kaempferol

EMD-1204831 is uniquely validated among c-Met inhibitors in a specific glioblastoma combination regimen with kaempferol that sensitizes GBM cells to cuproptosis inducers (e.g., elesclomol) via COL22A1 downregulation [1]. This application scenario extends beyond canonical c-Met monotherapy and provides a mechanistically distinct experimental framework for investigating cuproptosis-related therapeutic vulnerabilities in GBM [1]. EMD-1204831 was identified through systematic CellMiner database screening as exhibiting high correlation with a cuproptosis-related risk score, and the combination was validated in both LN229/A172 GBM cell lines and in vivo animal models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for EMD-1204831

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.